N-(butan-2-yl)-2,3-dihydro-1H-inden-1-amine
Description
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
N-butan-2-yl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C13H19N/c1-3-10(2)14-13-9-8-11-6-4-5-7-12(11)13/h4-7,10,13-14H,3,8-9H2,1-2H3 |
InChI Key |
AGRBDBHPYXNIKV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1CCC2=CC=CC=C12 |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structure
- Molecular Formula: C13H19N
- Molecular Weight: 189.30 g/mol
- IUPAC Name: N-(butan-2-yl)-2,3-dihydro-1H-inden-1-amine
- CAS Number: 1019554-85-8
- Structure: The compound consists of an indane (2,3-dihydro-1H-indene) core with an amine group at position 1, substituted on nitrogen by a sec-butyl group (butan-2-yl).
Preparation Methods
General Synthetic Strategy
The synthesis of This compound typically involves the alkylation of 2,3-dihydro-1H-inden-1-amine or its derivatives with an appropriate alkylating agent bearing a butan-2-yl moiety. The key steps include:
- Preparation or procurement of 2,3-dihydro-1H-inden-1-amine as the amine precursor.
- Synthesis or use of a suitable alkyl halide or equivalent electrophile with the butan-2-yl group.
- N-alkylation under basic or catalytic conditions to yield the target secondary amine.
Detailed Synthetic Routes
Alkylation of 2,3-dihydro-1H-inden-1-amine
One common approach involves the direct N-alkylation of 2,3-dihydro-1H-inden-1-amine with sec-butyl halides or related electrophiles under basic conditions. This method is supported by analogous alkylation reactions reported for structurally similar amines:
- Use of potassium carbonate (K2CO3) as a base and potassium iodide (KI) as a catalyst.
- Solvents such as acetonitrile or dimethoxyethane under reflux conditions.
- Reaction times vary from several hours to overnight, depending on the substrate and conditions.
This approach parallels the alkylation of tetrahydroisoquinoline derivatives with halogenated alkyl benzo[d]thiazoles, which yielded high product purity and yield.
Reductive Amination
An alternative and versatile method is the reductive amination of 2,3-dihydro-1H-indene-1-one (indanone) with butan-2-ylamine or ammonia, followed by reduction:
- The ketone (indanone) is reacted with butan-2-ylamine in the presence of a reducing agent.
- Common reducing agents include sodium borohydride (NaBH4), sodium triacetoxyborohydride, or catalytic hydrogenation.
- Ultrasound-assisted one-pot synthesis has been reported to enhance yields and reduce reaction times significantly, using titanium(IV) isopropoxide as a catalyst and sodium borohydride as the reducing agent.
- Typical reaction times under ultrasound irradiation are around 10 minutes with yields up to 90% for related amines.
This method is advantageous for its mild conditions, high selectivity, and applicability to a wide range of primary and secondary amines.
Multi-step Synthesis via Intermediate Alcohols and Halides
More elaborate synthetic sequences involve:
- Starting from indanone, performing aldol condensation with glyoxylic acid to form α,β-unsaturated keto acids.
- Catalytic hydrogenation to reduce the unsaturated keto acids to keto-alcohols.
- Conversion of the primary hydroxyl group to a halide (e.g., iodide) via the Appel reaction.
- Subsequent nucleophilic substitution with butan-2-ylamine or related amines to form the target compound.
This multi-step approach allows for structural modifications and fine-tuning of the indane scaffold and side chains.
Reaction Conditions and Optimization
| Method | Key Reagents/Conditions | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|
| N-Alkylation with sec-butyl halide | K2CO3, KI, acetonitrile or DME, reflux | 12–48 hours | Moderate to High (60–85%) | Requires careful control of temperature and base |
| Reductive Amination | Indanone + butan-2-ylamine, Ti(iPrO)4, NaBH4, ultrasound | ~10 minutes | High (80–90%) | Mild conditions, ultrasound enhances yield |
| Multi-step via Appel reaction | Indanone → keto-acid → alcohol → iodide → amine | Several steps, hours to days | Variable (60–80%) | Allows structural diversity, more complex |
Research Discoveries and Advances
- Ultrasound-assisted reductive amination has emerged as a powerful technique to synthesize primary and secondary amines including indane derivatives with reduced reaction times and improved yields.
- Microwave-assisted N-alkylation has been reported to reduce reaction times significantly (down to 60 minutes) and improve yields compared to conventional heating.
- The use of Appel reaction for converting alcohol intermediates to halides has been optimized to simultaneously induce double bond formation in intermediates, facilitating subsequent amination steps.
- Catalytic systems employing titanium(IV) isopropoxide and sodium borohydride have been validated for efficient reductive amination in the synthesis of structurally related amines.
- Structural analogs of the compound have been synthesized using similar methods, confirming the robustness and versatility of these approaches.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-(butan-2-yl)-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substitutents
The 2,3-dihydro-1H-inden-1-amine scaffold is common among several bioactive compounds, with variations in the amine substituent or inden ring modifications (Table 1).
Key Observations :
- Substituent Size and Lipophilicity : The butan-2-yl group introduces moderate lipophilicity compared to smaller substituents like propargyl (C₃H₃) or bulkier groups like 4-methoxybenzyl. This may enhance blood-brain barrier permeability relative to polar analogues .
- Ring Modifications : ABT-102 incorporates a tert-butyl group on the inden ring and a urea-linked indazole, enabling potent TRPV1 receptor antagonism .
Pharmacological and Functional Comparisons
Enzyme Inhibition and Receptor Activity
- Propargyl Derivatives: (S)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine is a fragment of rasagiline and ladostigil, which inhibit monoamine oxidase (MAO)-B and cholinesterases, respectively. Ladostigil’s dual mechanism is critical for Alzheimer’s and Parkinson’s disease therapy .
- Chloroallyl Analogues : N-(2-chloroprop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine is structurally related to rasagiline, a Parkinson’s drug that increases dopamine availability .
- ABT-102: This TRPV1 antagonist blocks polymodal receptor activation (heat, protons, capsaicin) with nanomolar potency, highlighting the role of inden ring modifications in receptor selectivity .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The butan-2-yl group (logP ~2.5 estimated) may offer balanced solubility compared to polar propargyl (logP ~1.8) or hydrophobic tert-butyl (logP ~4.0) groups.
- Metabolic Stability : Propargyl and chloroallyl groups are prone to oxidative metabolism, whereas branched alkyl chains (e.g., butan-2-yl) may enhance metabolic stability .
Biological Activity
N-(butan-2-yl)-2,3-dihydro-1H-inden-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : C_{12}H_{17}N
- Molecular Weight : 189.30 g/mol
- IUPAC Name : N-(butan-2-yl)-2,3-dihydro-1H-indene
The compound features an indene framework with a butan-2-yl substituent, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including receptors and enzymes. The compound may modulate the activity of these targets, leading to a range of biological effects.
Potential Mechanisms Include:
- Receptor Binding : The compound may bind to specific receptors involved in neurotransmission or inflammation.
- Enzyme Modulation : It could act as an inhibitor or activator of enzymes that play critical roles in metabolic pathways.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
1. Anti-inflammatory Effects
Studies have suggested that compounds with similar structures possess anti-inflammatory properties. This may be due to their ability to inhibit pro-inflammatory cytokines or modulate immune responses.
2. Neuroprotective Properties
The compound's interaction with neuroreceptors may confer neuroprotective effects, potentially making it useful in treating neurodegenerative diseases.
3. Analgesic Activity
Similar compounds have demonstrated analgesic properties, indicating that this compound may also alleviate pain through receptor modulation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| N,N-Diisopropylethylamine | Tertiary amine | Non-nucleophilic base | Lacks indene ring; used in organic synthesis |
| Phenyl N-(propan-2-yl)carbamate | Carbamate derivative | Varies | Different functional groups; similar structural features |
| Butanamide | Amide | Varies | Contains amide instead of amine; distinct reactivity |
| Butan-(2-Yl)-N-(4-X-Pyridin) | Pyridine derivative | Antimicrobial | Different heterocyclic structure |
Case Studies and Research Findings
Several studies have explored the biological activity of N-(butan-2-yl)-2,3-dihydro-1H-inden-1-amines and related compounds:
Study 1: Anti-inflammatory Activity
A study indicated that derivatives of indene exhibited significant inhibition of inflammatory markers in vitro. The mechanism was linked to the suppression of NF-kB signaling pathways.
Study 2: Neuroprotective Effects
Research on structurally similar compounds demonstrated their ability to protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential applications in neurodegenerative disease therapies.
Study 3: Analgesic Properties
In animal models, compounds similar to N-(butan-2-yl)-2,3-dihydro-1H-indene showed reduced pain responses comparable to established analgesics like morphine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
